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For Researchers, Scientists, and Drug Development Professionals

The protein AF10, encoded by the MLLT10 gene, is a critical regulator of gene expression with

significant implications in both normal hematopoiesis and the development of leukemia.[1]

Alternative splicing of the MLLT10 gene gives rise to multiple protein isoforms, which may

exhibit distinct functional properties. This guide provides an objective comparison of known

AF10 splice isoforms, summarizing their structural differences, and inferring functional

distinctions based on the presence or absence of key protein domains. Supporting

experimental data and detailed protocols are provided to facilitate further research in this area.

Structural and Functional Overview of AF10
Isoforms
AF10 is a multi-domain protein that acts as a transcriptional regulator.[2] Its function is

intricately linked to its various domains, which mediate protein-protein and protein-DNA

interactions. Alternative splicing can alter the combination of these domains, leading to

functionally distinct protein isoforms. While a comprehensive functional characterization of each

individual isoform is not yet available in the literature, we can infer their potential differences by

examining their domain architecture.

The key functional domains of AF10 include:
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PHD (Plant Homeodomain) fingers and LAP (Leukemia-Associated Protein) domain: These

domains are involved in recognizing histone modifications and mediating protein-protein

interactions, including homo-oligomerization.[2][3]

PZP (PHD finger-Zn knuckle-PHD finger) domain: This module specifically recognizes

unmodified histone H3 at lysine 27 (H3K27) and is crucial for tethering AF10 to chromatin.[4]

[5] This interaction is vital for the subsequent recruitment of other factors and for regulating

gene expression.[6]

AT-hook motif: This motif facilitates the binding of AF10 to cruciform DNA structures.[2][3]

Nuclear Localization Signal (NLS): A bipartite NLS in the N-terminal region ensures the

protein is imported into the nucleus where it exerts its function.[3]

OM-LZ (Octapeptide Motif and Leucine Zipper) domain: Located at the C-terminus, this

domain is essential for the interaction with the histone methyltransferase DOT1L.[7][8] This

interaction is critical for DOT1L-mediated H3K79 methylation and the regulation of target

genes like the HOXA cluster.[7][9]

Glutamine-rich (Q-rich) region: Found at the C-terminus of some isoforms, Q-rich domains

are often found in transcription factors and can function as transcriptional activation domains.

[2][10][11]

Alternative splicing has been reported to result in AF10 isoforms that lack the C-terminal

glutamine-rich region.[2] Based on the known functions of these domains, we can summarize

the potential functional differences between the full-length isoform (containing the Q-rich

region) and a shorter isoform (lacking the Q-rich region).

Table 1: Comparison of AF10 Splice Isoform Characteristics
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Feature Full-Length AF10 Isoform
Shorter AF10 Isoform
(lacking Q-rich region)

Key Domains

PHD fingers, LAP, PZP, AT-

hook, NLS, OM-LZ, Q-rich

region

PHD fingers, LAP, PZP, AT-

hook, NLS, OM-LZ

Chromatin Binding
Binds to unmodified H3K27 via

the PZP domain.[4][5]

Binds to unmodified H3K27 via

the PZP domain.[4][5]

DOT1L Interaction

Interacts with DOT1L via the

OM-LZ domain, potentiating

H3K79 di- and tri-methylation.

[9][12]

Interacts with DOT1L via the

OM-LZ domain, potentiating

H3K79 di- and tri-methylation.

[9][12]

Transcriptional Regulation

Likely functions as a

transcriptional activator or co-

activator, potentially through

the activity of the Q-rich

domain.[10][11]

May have a reduced or altered

transcriptional activation

potential due to the absence of

the Q-rich domain.

Protein-Protein Interactions

The Q-rich domain may

mediate interactions with other

components of the

transcriptional machinery.

Lacks the potential protein-

protein interactions mediated

by the Q-rich domain.

Subcellular Localization
Primarily nuclear due to the

NLS.[3]

Primarily nuclear due to the

NLS.[3]

Signaling Pathways and Functional Relationships
The primary signaling pathway involving AF10 centers on its role as a cofactor for the DOT1L

histone methyltransferase, which in turn regulates the expression of key developmental genes,

such as the HOXA cluster. The functional differences between AF10 isoforms can be

conceptualized within this pathway.
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Caption: AF10 isoforms interact with chromatin and DOT1L to regulate HOXA gene expression.

Experimental Protocols
To aid researchers in investigating the functional differences between AF10 splice isoforms,

detailed methodologies for key experiments are provided below.

Co-Immunoprecipitation (Co-IP) to Analyze AF10-DOT1L
Interaction
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This protocol is designed to determine if different AF10 isoforms differentially interact with

DOT1L.

Materials:

Cell lines expressing either endogenous or tagged versions of AF10 isoforms and DOT1L.

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

Antibody specific to the AF10 isoform or the tag.

Protein A/G magnetic beads.

Wash buffer (e.g., PBS with 0.1% Tween-20).

Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer).

Antibodies for Western blotting (anti-AF10, anti-DOT1L, or anti-tag).

Procedure:

Cell Lysis: Harvest and wash cells with cold PBS. Lyse the cells in lysis buffer on ice for 30

minutes.

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular

debris. Transfer the supernatant to a new tube.

Immunoprecipitation: Add the primary antibody to the clarified lysate and incubate with gentle

rotation for 2-4 hours or overnight at 4°C.

Bead Incubation: Add pre-washed protein A/G magnetic beads to the lysate-antibody mixture

and incubate for another 1-2 hours at 4°C.

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the

beads 3-5 times with wash buffer.

Elution: Elute the protein complexes from the beads using elution buffer.
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Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using

antibodies against AF10 and DOT1L to detect the co-immunoprecipitated proteins.

Co-Immunoprecipitation Workflow for AF10-DOT1L Interaction
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AF10 isoforms and DOT1L

Incubate with
anti-AF10 antibody
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Click to download full resolution via product page

Caption: Workflow for Co-IP to study AF10-DOT1L interaction.

Chromatin Immunoprecipitation (ChIP) to Assess
Chromatin Occupancy
This protocol can be used to determine if different AF10 isoforms have different binding

patterns on target gene promoters, such as the HOXA cluster.
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Materials:

Cell lines expressing specific AF10 isoforms.

Formaldehyde for cross-linking.

Glycine to quench cross-linking.

Lysis buffers (for cell and nuclear lysis).

Sonicator or micrococcal nuclease for chromatin shearing.

Antibody specific to the AF10 isoform.

Protein A/G magnetic beads.

Wash buffers with increasing stringency.

Elution buffer.

Proteinase K and RNase A.

DNA purification kit.

Primers for qPCR analysis of target gene promoters.

Procedure:

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench with

glycine.

Cell Lysis and Chromatin Shearing: Lyse the cells and nuclei. Shear the chromatin to

fragments of 200-1000 bp using sonication.

Immunoprecipitation: Incubate the sheared chromatin with an antibody against the AF10
isoform overnight at 4°C.

Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin

complexes.
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Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to

remove non-specifically bound chromatin.

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the

cross-links by incubating at 65°C with NaCl.

DNA Purification: Treat with RNase A and proteinase K, then purify the DNA.

Analysis: Quantify the enrichment of target DNA sequences (e.g., HOXA gene promoters) by

qPCR.

Reverse Transcription Quantitative PCR (RT-qPCR) for
Target Gene Expression
This protocol is used to measure the effect of overexpressing different AF10 isoforms on the

expression of target genes like HOXA9.

Materials:

Cells expressing different AF10 isoforms.

RNA extraction kit.

Reverse transcriptase and reagents for cDNA synthesis.

qPCR master mix (e.g., SYBR Green or TaqMan).

Primers specific for target genes (e.g., HOXA9) and a housekeeping gene (e.g., GAPDH or

ACTB).

qPCR instrument.

Procedure:

RNA Extraction: Isolate total RNA from the cells.

cDNA Synthesis: Synthesize cDNA from the RNA using reverse transcriptase.
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qPCR: Perform qPCR using primers for the target and housekeeping genes.

Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method,

normalizing to the housekeeping gene.

Conclusion
The functional diversity of AF10 splice isoforms, primarily dictated by the presence or absence

of key domains like the C-terminal glutamine-rich region, presents a nuanced layer of

regulation in gene expression. While the core functions of chromatin targeting and interaction

with DOT1L appear conserved across major isoforms, the potential for differential

transcriptional activation highlights the need for isoform-specific research. The experimental

protocols provided herein offer a framework for dissecting these functional distinctions, which

will be crucial for a comprehensive understanding of AF10's role in both normal physiology and

disease, and for the development of targeted therapeutic strategies. Further studies quantifying

the expression levels of each isoform in different tissues and disease states will be invaluable

in elucidating their specific biological roles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. genecards.org [genecards.org]

2. The role of CALM-AF10 gene fusion in acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]

3. Biochemical analyses of the AF10 protein: the extended LAP/PHD-finger mediates
oligomerisation - PubMed [pubmed.ncbi.nlm.nih.gov]

4. The PZP domain of AF10 senses unmodified H3K27 to regulate DOT1L-mediated
methylation of H3K79 - PMC [pmc.ncbi.nlm.nih.gov]

5. The PZP Domain of AF10 Senses Unmodified H3K27 to Regulate DOT1L-Mediated
Methylation of H3K79 - PubMed [pubmed.ncbi.nlm.nih.gov]

6. The role of the PZP domain of AF10 in acute leukemia driven by AF10 translocations -
PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1192129?utm_src=pdf-body
https://www.benchchem.com/product/b1192129?utm_src=pdf-body
https://www.benchchem.com/product/b1192129?utm_src=pdf-custom-synthesis
https://www.genecards.org/cgi-bin/carddisp.pl?gene=MLLT10
https://pmc.ncbi.nlm.nih.gov/articles/PMC2366104/
https://pubmed.ncbi.nlm.nih.gov/10860745/
https://pubmed.ncbi.nlm.nih.gov/10860745/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4609290/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4609290/
https://pubmed.ncbi.nlm.nih.gov/26439302/
https://pubmed.ncbi.nlm.nih.gov/26439302/
https://pubmed.ncbi.nlm.nih.gov/34226546/
https://pubmed.ncbi.nlm.nih.gov/34226546/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192129?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


7. Structural and functional analysis of the DOT1L–AF10 complex reveals mechanistic
insights into MLL-AF10-associated leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]

8. The clathrin-binding domain of CALM and the OM-LZ domain of AF10 are sufficient to
induce acute myeloid leukemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

9. researchgate.net [researchgate.net]

10. researchgate.net [researchgate.net]

11. embopress.org [embopress.org]

12. DOT1L interaction partner AF10 controls patterning of H3K79 methylation and RNA
polymerase II to maintain cell identity - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [A Comparative Guide to the Functional Differences of
AF10 Splice Isoforms]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1192129#functional-differences-between-af10-splice-
isoforms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5900708/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5900708/
https://pubmed.ncbi.nlm.nih.gov/21681188/
https://pubmed.ncbi.nlm.nih.gov/21681188/
https://www.researchgate.net/figure/The-Interplay-of-DOT1L-and-AF10-in-Histone-Modification-AF10-interacts-with-the-histone_fig1_269414829
https://www.researchgate.net/publication/13562057_Glutamine-rich_Domains_Activate_Transcription_in_YeastSaccharomyces_cerevisiae
https://www.embopress.org/doi/10.1002/j.1460-2075.1996.tb00950.x
https://pmc.ncbi.nlm.nih.gov/articles/PMC10724070/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10724070/
https://www.benchchem.com/product/b1192129#functional-differences-between-af10-splice-isoforms
https://www.benchchem.com/product/b1192129#functional-differences-between-af10-splice-isoforms
https://www.benchchem.com/product/b1192129#functional-differences-between-af10-splice-isoforms
https://www.benchchem.com/product/b1192129#functional-differences-between-af10-splice-isoforms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1192129?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192129?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

